molecular formula C48H48O4P2Ru+2 B049239 (S)-Ru(OAc)2(H8-BINAP) CAS No. 374067-51-3

(S)-Ru(OAc)2(H8-BINAP)

Cat. No. B049239
CAS RN: 374067-51-3
M. Wt: 851.9 g/mol
InChI Key: HZRBASMTZGJUJU-UHFFFAOYSA-N
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Description

(S)-Ru(OAc)2(H8-BINAP) is a chiral ruthenium-based catalyst that has been used in a variety of synthesis methods. This catalyst is composed of a ruthenium(II) center, two acetate groups, and a BINAP ligand. It has been used in a wide range of applications, such as asymmetric hydrogenation, asymmetric transfer hydrogenation, and allylic alkylation. Its ability to catalyze reactions with high selectivity and efficiency makes it an attractive choice for chemists.

Scientific Research Applications

Catalytic Applications

"(S)-Ru(OAc)2(H8-BINAP)" plays a significant role in catalytic reactions, particularly in cross-coupling reactions which are pivotal in organic synthesis. Birkholz et al. (2009) highlight the importance of wide bite angle bidentate diphosphine ligands, including BINAP, in enhancing the efficiency of palladium-catalyzed cross-coupling reactions. The unique structural features of these ligands facilitate reductive elimination, leading to more efficient catalysis (Birkholz, Freixa, & van Leeuwen, 2009).

Material Science and Photocatalysis

In the realm of material science, particularly photocatalysis, ruthenium complexes, including those with BINAP ligands, have been explored for their potential in water splitting and hydrogen production. Kudo and Miseki (2009) review various photocatalyst materials, indicating the promising nature of ruthenium-based catalysts in these applications. Although the review does not mention "(S)-Ru(OAc)2(H8-BINAP)" directly, it underscores the relevance of ruthenium complexes in photocatalytic water splitting, a critical reaction for sustainable hydrogen production (Kudo & Miseki, 2009).

Environmental Applications

Environmental applications, particularly related to energy conversion and storage, have also seen the use of ruthenium complexes. Tahir et al. (2017) provide a comprehensive review on electrocatalytic oxygen evolution reaction (OER) for energy conversion, where ruthenium-based catalysts are highlighted for their efficiency. This is pertinent to the broader application of "(S)-Ru(OAc)2(H8-BINAP)" in facilitating reactions critical for renewable energy technologies (Tahir et al., 2017).

Mechanism of Action

Target of Action

The primary targets of these compounds are unsaturated carboxylic acids . They interact with these acids in the presence of hydrogen to facilitate asymmetric hydrogenation reactions .

Mode of Action

The (S)-Ru(OAc)2(H8-BINAP) and ®-Ru(OAc)2(H8-BINAP) compounds act as catalysts in the hydrogenation of unsaturated carboxylic acids . They interact with the target molecules and facilitate the addition of hydrogen atoms to the unsaturated bonds, resulting in the formation of new compounds .

Biochemical Pathways

The compounds are involved in the biochemical pathway of asymmetric hydrogenation . This process results in the formation of chiral molecules, which are important in many biological systems and pharmaceutical applications .

Pharmacokinetics

Their effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The result of the action of these compounds is the production of chiral molecules through the asymmetric hydrogenation of unsaturated carboxylic acids . These chiral molecules have a wide range of applications, particularly in the pharmaceutical industry, where they can be used to create drugs with specific desired effects .

Action Environment

The action of these compounds can be influenced by various environmental factors. For example, the temperature and pressure of the reaction environment can affect the rate and efficiency of the hydrogenation process . Additionally, the presence of other substances in the reaction mixture can also influence the effectiveness of these compounds as catalysts .

Safety and Hazards

The safety data sheet for H8-BINAP indicates that it may cause eye irritation and may be harmful if inhaled . It is recommended to avoid creating dust, avoid breathing vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

The use of chiral ruthenium complexes like “(S)-Ru(OAc)2(H8-BINAP)” in asymmetric synthesis is a topic of ongoing research. These complexes have the potential to improve the efficiency and selectivity of chemical reactions, making them valuable tools in the development of new pharmaceuticals and other fine chemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Ru(OAc)2(H8-BINAP) involves the reaction of (S)-BINAP with Ru(OAc)2 to form the desired product.", "Starting Materials": [ "(S)-BINAP", "Ru(OAc)2" ], "Reaction": [ "Add (S)-BINAP to a solution of Ru(OAc)2 in a suitable solvent.", "Stir the mixture at a suitable temperature for a suitable amount of time.", "Isolate the product by filtration or other suitable means." ] }

CAS RN

374067-51-3

Molecular Formula

C48H48O4P2Ru+2

Molecular Weight

851.9 g/mol

IUPAC Name

[1-(2-diphenylphosphaniumyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);/q;;;+2

InChI Key

HZRBASMTZGJUJU-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)[PH+](C5=CC=CC=C5)C6=CC=CC=C6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]

Pictograms

Irritant

synonyms

(OC-6-22)-Bis(acetato-κO,κO’)[[(1R)-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diyl]bis[diphenylphosphine-κP]]ruthenium;  (R)-Ru(OAc)2(H8-BINAP)

Origin of Product

United States

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